2-(P-Tolyl)pyrazole-3-carbaldehyde

Description

BenchChem offers high-quality 2-(P-Tolyl)pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(P-Tolyl)pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

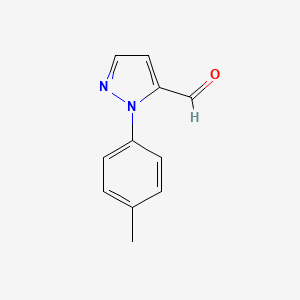

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(4-methylphenyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)13-11(8-14)6-7-12-13/h2-8H,1H3 |

InChI Key |

AWJICDHIZZABNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Properties of 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde , addressing the structural ambiguity in the provided topic ("2-(P-Tolyl)...") by adhering to standard IUPAC nomenclature while covering the relevant isomeric forms.

An In-Depth Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

The compound 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde (also chemically identified as 3-formyl-1-(4-methylphenyl)-1H-pyrazole ) represents a critical scaffold in medicinal chemistry. It serves as a versatile pharmacophore for the synthesis of bioactive Schiff bases, chalcones, and fused heterocyclic systems. Its structural core—a pyrazole ring substituted with an electron-donating p-tolyl group and a reactive formyl moiety—provides a unique electronic profile that modulates binding affinity in targets such as COX-2 enzymes (anti-inflammatory) and tubulin polymerization (anticancer).

This guide dissects the molecular architecture, synthetic pathways, and reactivity profiles of this molecule, providing researchers with the actionable data needed for high-yield derivatization.

Nomenclature & Isomerism: Resolving the "2-Substituted" Ambiguity

In the context of pyrazole chemistry, strict IUPAC numbering is essential to avoid isomeric confusion.

-

Standard Nomenclature (1H-Pyrazole): The nitrogen atom bearing the substituent (or hydrogen) is designated as position 1 . The adjacent nitrogen is 2 .[1] The carbons are numbered 3, 4, and 5.

-

The "2-(p-Tolyl)" Query: The designation "2-(p-Tolyl)" implies a 2H-pyrazole tautomer, where the substituent is on the pyridine-like nitrogen. While 2-aryl-2H-pyrazoles exist, they are generally less stable than their 1H-isomers and are often formed under specific photochemical conditions or steric constraints.

-

Consensus Structure: This guide focuses on the thermodynamically stable 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde , which is the standard intermediate in drug discovery.

| Feature | 1H-Isomer (Stable) | 2H-Isomer (Less Common) |

| Structure | p-Tolyl group on pyrrole-like Nitrogen (N1) | p-Tolyl group on pyridine-like Nitrogen (N2) |

| Aromaticity | 6 | Aromatic, but often involves quinoid contributions |

| Prevalence | >95% of commercial/literature instances | Rare, specific synthetic niches |

Molecular Architecture & Electronic Properties

Structural Components

The molecule consists of three distinct domains that dictate its reactivity:

-

The Pyrazole Core: A 5-membered heteroaromatic ring rich in

-electrons. -

The p-Tolyl Group (Position 1): An aryl ring with a methyl group at the para position. The methyl group acts as a weak electron donor (+I effect, hyperconjugation), increasing the electron density of the pyrazole ring compared to a simple phenyl substituent.

-

The Carbaldehyde Group (Position 3): A strong electron-withdrawing group (-M, -I) that activates the C-H bond for condensation reactions and deactivates the ring towards electrophilic attack at the adjacent positions.

Electronic Effects

-

Dipole Moment: The molecule exhibits a significant dipole moment due to the vector sum of the aldehyde carbonyl and the lone pairs on the nitrogens.

-

Resonance: The lone pair on N1 participates in the aromatic sextet of the pyrazole ring. The p-tolyl group can conjugate with the pyrazole ring, although steric hindrance between the ortho-hydrogens of the tolyl group and the pyrazole hydrogens (H5) may induce a twist, breaking planarity.

Synthetic Pathways[2][3][4][5][6]

Synthesis of the 3-carbaldehyde isomer requires different strategies than the common Vilsmeier-Haack formylation (which typically yields the 4-carbaldehyde ).

Pathway A: Oxidation of 3-Methylpyrazole Precursors (Recommended)

The most reliable route involves constructing the pyrazole ring with a methyl group at position 3, followed by selective oxidation.

-

Cyclization: Reaction of p-tolylhydrazine with acetylacetone or a specific 1,3-diketone derivative to yield 3-methyl-1-(p-tolyl)pyrazole .

-

Oxidation: Selective oxidation of the methyl group to an aldehyde using Selenium Dioxide (SeO

) or Ceric Ammonium Nitrate (CAN) .

Pathway B: Functionalization of Pyrazole-3-Carboxylates

-

Condensation: p-Tolylhydrazine + Ethyl pyruvate derivative

Ethyl 1-(p-tolyl)pyrazole-3-carboxylate. -

Reduction/Oxidation: Reduction of the ester to the alcohol (LiAlH

), followed by mild oxidation (MnO

Visualization of Synthetic Logic

Caption: Synthetic route via oxidative functionalization of the 3-methyl precursor, avoiding the regioselectivity issues of direct formylation.

Physical & Chemical Properties[1][8][9][10][11][12]

Physical Data Table

Note: Values are based on analogous 1-aryl-pyrazole-3-carbaldehydes.

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 186.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 110–115 °C (Typical range for aryl-analogs; verify experimentally) |

| Solubility | Soluble in CHCl |

| IR Spectrum | |

Chemical Reactivity Profile

The aldehyde at C3 is the primary reactive center, while the C4 position of the ring remains susceptible to electrophilic substitution.

A. Schiff Base Formation (Imine Condensation)

-

Reaction: Aldehyde + Primary Amine

Imine (Schiff Base) + H -

Application: Synthesis of antimicrobial agents.[1][2] The C=N bond is essential for biological activity.

-

Catalyst: Glacial acetic acid or p-TSA in ethanol.

B. Knoevenagel Condensation

-

Reaction: Aldehyde + Active Methylene (e.g., Malononitrile)

-

Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.

C. Electrophilic Aromatic Substitution

-

Position: C4 (The 4-position is most electron-rich).

-

Reactions: Halogenation (NBS), Nitration (HNO

/H

Experimental Protocols

Protocol 6.1: Synthesis of Schiff Base Derivative

A self-validating protocol for derivatizing the aldehyde.

-

Preparation: Dissolve 1.0 mmol of 1-(p-tolyl)pyrazole-3-carbaldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the target substituted aniline (e.g., 4-chloroaniline).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture for 3–6 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (high R

) should disappear.

-

-

Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

-

Purification: Recrystallize from ethanol/DMF.

Protocol 6.2: Oxidation to Carboxylic Acid

-

Reagent: Potassium Permanganate (KMnO

) or Silver Oxide (Ag -

Conditions: Stir aldehyde in aqueous acetone/alkali at RT.

-

Workup: Acidify to precipitate the 1-(p-tolyl)pyrazole-3-carboxylic acid .

Biological & Pharmacological Potential[1][4][5][7][16]

The 1-(p-Tolyl)pyrazole scaffold is a privileged structure in medicinal chemistry, famously associated with Celecoxib (a COX-2 inhibitor).[3]

-

Anti-inflammatory: The p-tolyl group mimics the lipophilic side chains required to fit into the COX-2 hydrophobic channel.

-

Anticancer: 3-Carbaldehyde derivatives (specifically chalcones derived from them) have shown potency in inhibiting tubulin polymerization, leading to apoptosis in cancer cell lines (MCF-7, HeLa).

-

Antimicrobial: Schiff bases derived from this aldehyde exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

Reactivity & Biological Pathway Diagram

Caption: Pharmacological mapping of the aldehyde derivatives to specific therapeutic targets.

References

-

Synthesis of Pyrazole-3-carbaldehydes

-

Vilsmeier-Haack Reaction Context

- Title: "Vilsmeier-Haack Reaction - Mechanism and Applic

- Source:Chemistry Steps.

-

URL:[Link]

-

Biological Activity of Pyrazoles

- Title: "Recent Advances in Synthesis and Properties of Pyrazoles"

- Source:Molecules (MDPI), 2022.

-

URL:[Link]

-

General Properties of Pyrazole Carbaldehydes

Sources

- 1. CAS 3920-50-1: Pyrazole-3-Carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(P-Tolyl)pyrazole-3-carbaldehyde CAS number and chemical identifiers

An In-Depth Technical Guide to 2-(p-Tolyl)pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(p-tolyl)pyrazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. While specific identifiers for this exact isomer are not readily found in major chemical databases, this document consolidates information on its structure, probable synthetic routes, and predicted properties based on established pyrazole chemistry. The guide details the Vilsmeier-Haack reaction as a primary synthetic pathway, outlines its potential as a versatile intermediate for the synthesis of bioactive molecules, and discusses its applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the fields of drug development and organic synthesis.

Introduction and Chemical Identity

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique chemical properties.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in numerous FDA-approved drugs.[2] The introduction of a carbaldehyde (formyl) group onto the pyrazole core creates a highly versatile chemical intermediate, enabling a wide array of subsequent chemical transformations.

2-(p-Tolyl)pyrazole-3-carbaldehyde belongs to this important class of compounds. It features a p-tolyl (4-methylphenyl) group attached to the N2 position of the pyrazole ring and a carbaldehyde group at the C3 position. This specific substitution pattern is anticipated to influence its electronic properties, reactivity, and biological interactions.

Despite a thorough search of chemical databases, a specific CAS Registry Number for 2-(p-tolyl)pyrazole-3-carbaldehyde could not be definitively identified, suggesting it may be a novel or less-cataloged compound. However, its isomers and related analogs are well-documented. For instance, the parent compound, 1H-Pyrazole-3-carbaldehyde, has the CAS number 3920-50-1.[3][4] This guide will, therefore, focus on the logical synthesis and predicted characteristics of the title compound based on established chemical principles and literature on analogous structures.

Chemical Identifiers and Predicted Properties

Below is a table summarizing the known and predicted chemical identifiers and properties for 2-(p-tolyl)pyrazole-3-carbaldehyde.

| Identifier/Property | Value | Source/Method |

| IUPAC Name | 2-(4-methylphenyl)-2H-pyrazole-3-carbaldehyde | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₀N₂O | Calculated |

| Molecular Weight | 186.21 g/mol | Calculated |

| Canonical SMILES | Cc1ccc(cc1)n1nccc1C=O | Predicted |

| InChI Key | (Not available) | - |

| CAS Number | (Not available) | - |

| Appearance | Pale yellow to white solid | Predicted based on analogs[5] |

| Solubility | Soluble in organic solvents (DMF, DMSO, CH₂Cl₂) | Predicted based on analogs[6] |

| Melting Point | (Not available) | - |

| Boiling Point | (Not available) | - |

Synthesis and Mechanism

The synthesis of substituted pyrazole-4-carbaldehydes is frequently achieved via the Vilsmeier-Haack reaction.[7][8] This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7] In the context of pyrazoles, it can be used to either formylate a pre-existing pyrazole ring or, more elegantly, to construct the formylated pyrazole ring in a one-pot cyclization-formylation process from a suitable hydrazone precursor.[9][10]

Retrosynthetic Analysis

A logical retrosynthetic approach for 2-(p-tolyl)pyrazole-3-carbaldehyde points to a Vilsmeier-Haack reaction on a precursor, 2-(p-tolyl)pyrazole, or a cyclization-formylation of a hydrazone derived from p-tolylhydrazine. The latter is often more efficient. The key starting materials would be p-tolylhydrazine and a suitable three-carbon electrophilic synthon that can provide the pyrazole backbone and the aldehyde functionality.

Proposed Synthetic Workflow: Vilsmeier-Haack Cyclization-Formylation

The most plausible and efficient synthesis involves the reaction of a hydrazone (formed from p-tolylhydrazine and a ketone) with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide).

The overall transformation can be depicted as follows: p-Tolylhydrazine + Acetaldehyde → Acetaldehyde p-tolylhydrazone Acetaldehyde p-tolylhydrazone + Vilsmeier Reagent → 2-(p-Tolyl)pyrazole-3-carbaldehyde

A more common variant for producing substituted pyrazole-4-carbaldehydes involves starting with an acetophenone derivative, which leads to a substituent at the 3-position of the final product.[9]

Caption: Proposed synthesis of 2-(p-tolyl)pyrazole-3-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack synthesis of pyrazole-carbaldehydes.[9]

Materials:

-

p-Tolylhydrazine hydrochloride

-

Acetaldehyde

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride and an equimolar amount of sodium acetate in ethanol.

-

Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine.

-

Add an equimolar amount of acetaldehyde dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

-

Remove the solvent under reduced pressure to obtain the crude acetaldehyde p-tolylhydrazone.

-

-

Vilsmeier-Haack Cyclization-Formylation:

-

In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding POCl₃ (3 equivalents) dropwise to ice-cold DMF (used as solvent and reagent) with vigorous stirring. Maintain the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Dissolve the crude hydrazone from Step 1 in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude 2-(p-tolyl)pyrazole-3-carbaldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Causality and Experimental Choices:

-

The use of p-tolylhydrazine hydrochloride with sodium acetate is a standard method to generate the more reactive free hydrazine in situ.

-

The Vilsmeier reagent is prepared in excess to act as both the cyclizing and formylating agent.[8]

-

The reaction is performed under anhydrous conditions as the Vilsmeier reagent and intermediates are moisture-sensitive.

-

The final workup with ice and neutralization is critical to hydrolyze the iminium salt intermediate to the final aldehyde product and to neutralize the acidic reaction mixture.

Applications in Research and Development

The aldehyde functionality at the C3 position makes 2-(p-tolyl)pyrazole-3-carbaldehyde a highly valuable building block for creating diverse molecular libraries. Its utility spans pharmaceuticals, agrochemicals, and materials science.[3]

Intermediate in Drug Discovery

The pyrazole aldehyde can be readily converted into a variety of functional groups, serving as a scaffold for synthesizing potential therapeutic agents.

-

Condensation Reactions: The aldehyde can react with active methylene compounds (e.g., malononitrile, nitromethane) via Knoevenagel condensation to form α,β-unsaturated systems, which are precursors to other heterocycles.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted aminomethyl-pyrazoles, a motif found in many bioactive compounds.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to pyrazole esters, amides, and ethers.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce various alkenyl substituents.

Caption: Reactivity of 2-(p-tolyl)pyrazole-3-carbaldehyde.

Potential Pharmacological Significance

Many pyrazole derivatives exhibit a wide range of biological activities.[11] The specific combination of the p-tolyl group and the reactive aldehyde suggests potential for:

-

Anti-inflammatory Activity: Celecoxib, a well-known COX-2 inhibitor, features a diaryl-pyrazole core. The structural motifs in 2-(p-tolyl)pyrazole-3-carbaldehyde make it a candidate for developing novel anti-inflammatory agents.

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in various antimicrobial compounds. Derivatives of this aldehyde could be screened for activity against bacterial and fungal pathogens.

-

Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(p-tolyl)pyrazole-3-carbaldehyde is not available, general precautions for handling aromatic aldehydes and heterocyclic compounds should be followed. Based on data for similar compounds like 1H-pyrazole-3-carbaldehyde, the substance may cause skin and eye irritation.[4]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(p-Tolyl)pyrazole-3-carbaldehyde is a structurally significant heterocyclic aldehyde with high potential as a synthetic intermediate. Although not widely cataloged, its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. The presence of the reactive aldehyde group allows for extensive functionalization, making it a valuable precursor for the development of novel compounds in medicinal chemistry, particularly in the search for new anti-inflammatory, antimicrobial, and anticancer agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-242. Available at: [Link]

-

El-Shehry, M. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

-

Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available at: [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available at: [Link]

-

Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 3. CAS 3920-50-1: Pyrazole-3-Carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. Pyrazole-3-carboxaldehyde | 3920-50-1 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | 1152504-06-7 [smolecule.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

- 11. mdpi.com [mdpi.com]

Solubility Profile of 2-(P-Tolyl)pyrazole-3-carbaldehyde in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Advancing Pyrazole-Based Chemistries

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 2-(p-tolyl)pyrazole-3-carbaldehyde, a subject of growing interest, holds significant promise as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[3][4][5][6][7] However, the journey from a promising molecule to a viable product is often hampered by a fundamental physicochemical property: solubility. Understanding and characterizing the solubility profile of this compound in various organic solvents is not merely an academic exercise; it is a critical step in process development, formulation, and ultimately, ensuring its efficacy and applicability.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-(p-tolyl)pyrazole-3-carbaldehyde. We will delve into the molecular characteristics that govern its solubility, offer predictive insights into its behavior in different solvent classes, and provide a robust experimental protocol for its quantitative determination.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 2-(p-tolyl)pyrazole-3-carbaldehyde reveals a nuanced interplay of polar and nonpolar functionalities that dictates its interaction with various solvents.

Figure 1: Molecular Structure of 2-(p-Tolyl)pyrazole-3-carbaldehyde.

Key structural features influencing solubility include:

-

The Pyrazole Core: This aromatic heterocyclic ring contains two nitrogen atoms, one of which is pyridinic and can act as a hydrogen bond acceptor. The aromatic nature of the ring allows for π-π stacking interactions.[8]

-

The p-Tolyl Group: This nonpolar, aromatic substituent significantly contributes to the lipophilicity of the molecule, suggesting a preference for nonpolar organic solvents.

-

The Carbaldehyde Group: The aldehyde functionality is polar and can act as a hydrogen bond acceptor, potentially enhancing solubility in polar solvents.

The interplay of the nonpolar p-tolyl group and the polar pyrazole and carbaldehyde moieties suggests that 2-(p-tolyl)pyrazole-3-carbaldehyde will exhibit moderate to good solubility in a range of organic solvents, with the optimal solvent choice depending on a balance of polarity and hydrogen bonding capabilities.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For 2-(p-tolyl)pyrazole-3-carbaldehyde, the following intermolecular interactions are key:

-

Van der Waals Forces: These are present in all molecules and will be the primary mode of interaction in nonpolar solvents. The large p-tolyl group will contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The polar carbaldehyde group and the pyrazole ring create a molecular dipole, allowing for favorable interactions with polar solvents.

-

Hydrogen Bonding: While the molecule lacks a hydrogen bond donor, the nitrogen atoms of the pyrazole ring and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

Caption: Intermolecular interactions governing solubility.

Based on this, we can predict the following solubility trends:

-

High Solubility: In polar aprotic solvents like acetone, acetonitrile, and dichloromethane, where dipole-dipole interactions will be significant.[10]

-

Moderate to High Solubility: In polar protic solvents such as ethanol and methanol, due to a combination of dipole-dipole interactions and hydrogen bonding.[1][10]

-

Moderate Solubility: In nonpolar aromatic solvents like toluene, facilitated by van der Waals forces and potential π-π stacking between the aromatic rings of the solute and solvent.[10]

-

Low Solubility: In nonpolar aliphatic solvents like hexane, where the interactions will be limited to weaker van der Waals forces.

Temperature is also a critical factor; for most solid solutes in organic solvents, solubility increases with temperature.[8] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a well-controlled experimental method is essential. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

2-(p-tolyl)pyrazole-3-carbaldehyde (solid, of known purity)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Shake-flask method for solubility determination.

Detailed Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 2-(p-tolyl)pyrazole-3-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the solute.

-

Calculation: Calculate the solubility of 2-(p-tolyl)pyrazole-3-carbaldehyde in the specific solvent using the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 2-(p-tolyl)pyrazole-3-carbaldehyde at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Ethanol | Polar Protic | Moderate to High | To be determined |

| Methanol | Polar Protic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | High | To be determined |

| Dichloromethane | Polar Aprotic | High | To be determined |

| Toluene | Nonpolar Aromatic | Moderate | To be determined |

| Hexane | Nonpolar Aliphatic | Low | To be determined |

The interpretation of this data will provide valuable insights into the behavior of 2-(p-tolyl)pyrazole-3-carbaldehyde and guide the selection of appropriate solvents for various applications, from synthesis and purification to formulation and delivery.

Conclusion

References

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ARKIVOC. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.ws [chem.ws]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety, Handling, and Synthetic Utility of Pyrazole-3-Carbaldehydes

[1]

Executive Summary

Pyrazole-3-carbaldehydes (e.g., 1H-Pyrazole-3-carbaldehyde, CAS 3920-50-1) are "privileged scaffolds" in medicinal chemistry, serving as critical intermediates for p38 MAP kinase inhibitors, anti-inflammatory agents, and metal-organic ligands. However, their utility is frequently compromised by their susceptibility to autoxidation and potential for polymerization.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework. It integrates GHS compliance with practical bench-level protocols to preserve reagent integrity and ensure operator safety during high-value synthesis.

Part 1: Chemical Identity & Physicochemical Profile[2]

Understanding the physical state and reactivity profile is the first line of defense against experimental failure. The aldehyde moiety at the C3 position is electronically coupled to the pyrazole ring, making it reactive toward both nucleophiles and oxidizing agents.

Table 1: Physicochemical Properties (Core Example: 1H-Pyrazole-3-carbaldehyde)

| Property | Specification | Operational Note |

| CAS Number | 3920-50-1 | Primary identifier for inventory tracking.[1] |

| Molecular Formula | C₄H₄N₂O | MW: 96.09 g/mol .[2][3][4][5] |

| Physical State | Solid (Light brown to yellow) | Darkening indicates oxidation/polymerization. |

| Melting Point | 149–153 °C | Sharp MP indicates high purity; broad range implies degradation. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |

| pKa | ~2.5 (Pyrazole NH) | Amphoteric; can be deprotonated by strong bases. |

| Air Sensitivity | High | Oxidizes to Pyrazole-3-carboxylic acid upon exposure. |

Part 2: Hazard Identification (GHS & Toxicology)

While often classified as "Irritants," pyrazole aldehydes possess specific risks regarding eye damage and potential ingestion toxicity that require elevated awareness compared to standard organic intermediates.

Table 2: GHS Classification & Risk Assessment

| Hazard Class | Category | H-Code | Hazard Statement | Researcher Implication |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Do not mouth pipette.[3] Wash hands immediately after glove removal. |

| Skin Corrosion | 2 | H315 | Causes skin irritation | Standard nitrile gloves (0.11mm) are generally sufficient. |

| Eye Damage | 1 or 2A | H318/H319 | Causes serious eye damage/irritation | Critical: H318 implies irreversible damage. Wear chemical splash goggles, not just safety glasses. |

| STOT - SE | 3 | H335 | May cause respiratory irritation | Handle strictly within a fume hood to prevent mucosal inflammation. |

Toxicological Insight: The "Harmful if swallowed" designation often stems from the metabolic conversion of the aldehyde to reactive intermediates that can disrupt cellular respiration. Always treat as a systemic toxicant.

Part 3: Advanced Handling & Storage Protocols

The Causality of Degradation: The primary failure mode for this reagent is autoxidation . The aldehyde hydrogen is abstracted by atmospheric oxygen, forming a radical that propagates to form pyrazole-3-carboxylic acid. This impurity interferes with stoichiometry in sensitive couplings (e.g., reductive aminations).

Protocol 3.1: The "Inert-Chain" Handling Workflow

Objective: To transfer reagent without breaking the inert atmosphere barrier.

-

Equilibration: Remove the container from cold storage (2–8°C) and allow it to reach room temperature before opening.

-

Reasoning: Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis and polymerization.

-

-

Atmospheric Control: All weighing should occur under a blanket of Nitrogen or Argon. If a glovebox is unavailable, use an inverted funnel connected to an inert gas line positioned over the balance.

-

Tool Selection: Use anti-static spatulas. Pyrazoles can be static-prone; static discharge can scatter dust (inhalation hazard).

-

Resealing: Purge the headspace of the bottle with Argon (heavier than air) before recapping. Parafilm is insufficient; use electrical tape over the cap for long-term storage.

Visualization: Safe Handling Logic Flow

Figure 1: The "Inert-Chain" workflow prevents moisture ingress and autoxidation during routine handling.

Part 4: Synthetic Utility & Reactivity

In drug discovery, the C3-aldehyde is a versatile "warhead" for diversification.[2] However, its reactivity must be modulated.

Key Transformations

-

Reductive Amination: Reacts with primary amines (using NaBH(OAc)₃) to form secondary amines.

-

Critical Control: Ensure the aldehyde is free of carboxylic acid (acid impurities quench the hydride reducing agent).

-

-

Vilsmeier-Haack Formylation: Often the method of synthesis for this compound, but the aldehyde itself can undergo further electrophilic aromatic substitution at the C4 position if not protected.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form fused ring systems like pyrazolo[1,5-a]pyrimidines.

Visualization: Reactivity & Degradation Pathways

Figure 2: Competing pathways. Red indicates degradation (oxidation); Green indicates synthetic utility.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. These steps are self-validating based on the chemical's GHS profile.

Spill Management

-

Evacuate & Ventilate: If >10g is spilled outside a hood, evacuate the area to allow dust to settle.

-

PPE Upgrade: Don double nitrile gloves and a P95/P100 respirator before re-entering.

-

Neutralization: Do not use water initially (spreads the chemical). Cover with an inert absorbent (vermiculite or sand).

-

Disposal: Sweep into a sealed container. Label as "Toxic Organic Solid."

First Aid (Mechanism-Based)

-

Eye Contact (Critical): The aldehyde group reacts with corneal proteins. Rinse immediately for 15 minutes . Do not rely on neutralization solutions; dilution via water is the only safe immediate synthesis. Seek an ophthalmologist immediately due to H318 risk.[1]

-

Skin Contact: Wash with soap and water.[6][7][8] Alcohol-based sanitizers may increase permeability; avoid them immediately after exposure.

References

-

PubChem. (2025).[3] 1H-Pyrazole-3-carbaldehyde Compound Summary (CID 12218383).[2][3][5] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: 1H-Pyrazole-3-carbaldehyde.[8][Link]

-

Kumar, R., et al. (2021). "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 26(16), 4749. [Link]

Sources

- 1. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3920-50-1 | Pyrazole-3-carboxaldehyde - AiFChem [aifchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

Technical Monograph: The Genesis and Synthesis of N-Substituted Pyrazole Carbaldehydes

Executive Summary

The N-substituted pyrazole-4-carbaldehyde scaffold represents a cornerstone in heterocyclic chemistry, serving as a critical intermediate in the synthesis of bioactive pharmaceuticals, including COX-2 inhibitors and anticancer agents. This guide dissects the evolution of this moiety from Ludwig Knorr’s early pyrazolone discoveries to the modern "Double Vilsmeier-Haack" cyclization strategy. We provide a rigorous analysis of the synthetic mechanism, a validated experimental protocol, and a review of pharmacological applications, designed specifically for medicinal chemists and process engineers.

Historical Genesis & Structural Evolution

The history of the pyrazole nucleus is a timeline of increasing synthetic complexity driven by the need for stable, bioactive pharmacophores.

-

1883 (The Dawn): Ludwig Knorr first synthesized the pyrazole ring (specifically 1-phenyl-3-methyl-5-pyrazolone) via the condensation of ethyl acetoacetate with phenylhydrazine. This established the "Knorr Pyrazole Synthesis" as the primary route to the ring system.

-

1927 (The Reagent): Anton Vilsmeier and Albrecht Haack discovered that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) could formylate electron-rich aromatics. This reagent, the chloromethyleniminium salt , became known as the Vilsmeier reagent.

-

1970s (The Convergence): Researchers (notably Kira et al. and later adaptations) discovered that hydrazones derived from methyl ketones could undergo a "Double Vilsmeier-Haack" reaction. This one-pot cascade achieves two transformations simultaneously:

-

Cyclization to form the pyrazole ring.[1]

-

C4-Formylation to install the aldehyde group.

-

This convergence allowed for the rapid generation of 1,3-disubstituted pyrazole-4-carbaldehydes, a scaffold now ubiquitous in drug discovery libraries.

Synthetic Methodologies: The Double Vilsmeier Strategy

While direct formylation of existing pyrazoles is possible, it is often inefficient due to regioselectivity issues. The industry-standard approach for de novo synthesis is the Vilsmeier-Haack Cyclization of Hydrazones .

The Reaction Workflow

The transformation converts a simple acetophenone hydrazone into a complex heterocyclic aldehyde using the Vilsmeier reagent as a C1 building block (providing the C4 carbon and the aldehyde carbon).

Figure 1: The synthetic workflow from ketone precursors to the final pyrazole aldehyde scaffold.

Mechanistic Insights (Causality & Logic)

To optimize this reaction, one must understand the role of the chloroiminium ion . The reaction requires two equivalents of the Vilsmeier reagent: one to form the ring and one to formylate it.

Mechanistic Pathway

-

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[2]

-

Attack on Hydrazone: The hydrazone nitrogen attacks the Vilsmeier reagent.

-

Cyclization: A second equivalent of the reagent attacks the alpha-methyl group of the hydrazone (which is activated/enolized), facilitating ring closure.

-

Aromatization & Hydrolysis: Elimination of dimethylamine and subsequent hydrolysis yields the aldehyde.

Figure 2: Step-wise mechanistic flow of the Double Vilsmeier-Haack reaction.

Validated Experimental Protocol

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol.

Reagents & Equipment

-

Precursor: Acetophenone phenylhydrazone (2.10 g, 10 mmol).

-

Solvent/Reagent: DMF (anhydrous, 10 mL).

-

Activator: POCl₃ (Phosphorus oxychloride) (3.37 g, 22 mmol).

-

Apparatus: Round-bottom flask, drying tube (CaCl₂), ice bath, reflux condenser.

Step-by-Step Methodology

-

Reagent Preparation (Cold Phase):

-

Place 10 mL of anhydrous DMF in a round-bottom flask.

-

Cool to 0–5°C in an ice bath.

-

Add POCl₃ dropwise with constant stirring. Critical: Maintain temperature below 10°C to prevent uncontrolled exotherm and reagent decomposition. Stir for 15 minutes to generate the Vilsmeier salt (white/yellowish suspension).

-

-

Addition:

-

Dissolve the hydrazone in a minimum amount of DMF (if solid) or add directly if liquid.

-

Add the hydrazone solution dropwise to the cold Vilsmeier reagent.

-

-

Thermal Activation:

-

Allow the mixture to warm to room temperature (RT).

-

Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazone spot and the appearance of a highly fluorescent pyrazole spot.

-

-

Work-up & Hydrolysis:

-

Pour the reaction mixture onto crushed ice (approx. 100g).

-

Neutralize the acidic solution with saturated Na₂CO₃ or NaOH solution until pH 7–8. Note: This step hydrolyzes the iminium salt to the aldehyde.

-

A solid precipitate should form.

-

-

Purification:

-

Filter the solid, wash with cold water.

-

Recrystallize from Ethanol or Ethanol/DMF mixture.

-

Validation Criteria (Self-Check)

-

Yield: Expected range 70–85%.

-

IR Spectroscopy: Appearance of sharp C=O stretch at ~1670–1690 cm⁻¹.

-

¹H NMR (DMSO-d₆): Distinct singlet for the aldehyde proton (-CHO) at 9.8–10.1 ppm .

Pharmacological Significance & Data[2][3][4][5][6][7][8][9][10]

The N-substituted pyrazole-4-carbaldehyde is not just an intermediate; it is a "privileged scaffold." The aldehyde group allows for Knoevenagel condensations to form chalcones or Schiff bases, which often exhibit higher potency than the parent ring.

Structure-Activity Relationship (SAR) Data

Summary of recent findings on derivatives synthesized via this route:

| Derivative Type | Target / Cell Line | Activity (IC₅₀ / MIC) | Reference |

| 1,3-Diphenyl-pyrazole-4-aldehyde | MCF-7 (Breast Cancer) | 15.6 µM | [1] |

| 5-Chloro-pyrazole derivative | COX-2 (Inflammation) | High Selectivity (SI > 50) | [2] |

| Pyrazole-Chalcone Hybrid | M. tuberculosis (H37Rv) | 6.25 µg/mL | [3] |

| Thiazole-Pyrazole Hybrid | EGFR Kinase | 0.45 µM | [4] |

References

-

Biological Activity of Pyrazole Derivatives: Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: Molecules (MDPI), 2023. URL:[Link]

-

Vilsmeier-Haack Mechanism & Synthesis: Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[3][4] Source: Arkivoc, 2011. URL:[Link]

-

Double Vilsmeier Reaction (Kira/Hydrazone Route): Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Source: Molecules, 2010.[4] URL:[Link]

-

Anticancer Applications: Title: Synthesis and biological evaluation of some new pyrazole derivatives as anti-cancer agents.[1][5][3][6] Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Schiff Bases Derived from 2-(p-Tolyl)pyrazole-3-carbaldehyde

Executive Summary & Scope

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) utilizing 2-(p-tolyl)pyrazole-3-carbaldehyde as the electrophilic precursor. Pyrazole-based Schiff bases have emerged as "privileged scaffolds" in medicinal chemistry, demonstrating potent antimicrobial , anti-inflammatory , and anticancer profiles [1, 2].[1]

The inclusion of the p-tolyl moiety at the nitrogen position enhances the lipophilicity (LogP) of the scaffold, potentially improving membrane permeability compared to unsubstituted analogs. This guide moves beyond standard textbook procedures, offering a field-tested, acid-catalyzed condensation protocol designed for high reproducibility and purity in drug discovery workflows.

Scientific Foundation & Reaction Mechanism

The Chemistry of Azomethine Formation

The synthesis relies on the reversible condensation of the carbonyl group of 2-(p-tolyl)pyrazole-3-carbaldehyde with a primary aromatic or aliphatic amine. This reaction proceeds via a nucleophilic attack followed by dehydration.

Key Mechanistic Insight: While Schiff base formation is an equilibrium process, the reaction is often sluggish with electron-rich heterocyclic aldehydes. To drive the reaction forward, we utilize glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine nucleophile [3].

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed mechanism and the critical dehydration step that locks the imine structure.

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of pyrazole-3-carbaldehyde with primary amines.

Experimental Protocol

Materials & Reagents[2]

-

Precursor: 2-(p-Tolyl)pyrazole-3-carbaldehyde (Purity >98%).

-

Reactant: Substituted Aniline / Primary Amine (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Note: Ethanol is preferred for its higher boiling point (78°C), which accelerates the reaction compared to methanol.

-

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Purification: Ethanol (for recrystallization), Diethyl ether (for washing).

Step-by-Step Synthesis Procedure

Step 1: Solubilization Charge a 50 mL round-bottom flask (RBF) with 1.0 mmol of 2-(p-tolyl)pyrazole-3-carbaldehyde. Add 15 mL of absolute ethanol . Stir at room temperature until fully dissolved.

-

Expert Tip: If the aldehyde is stubborn, mild warming (40°C) helps. Do not proceed until the solution is clear to ensure homogenous kinetics.

Step 2: Amine Addition Add 1.0 mmol (1 equiv) of the chosen primary amine to the flask.

-

Stoichiometry Note: A slight excess of amine (1.05 equiv) can be used if the amine is volatile, but 1:1 is standard to simplify purification.

Step 3: Catalysis Add 2-3 drops of glacial acetic acid to the mixture.

-

Caution: Too much acid can protonate the amine, rendering it non-nucleophilic. A pH of 4-5 is ideal.

Step 4: Reflux Equip the RBF with a water-cooled condenser. Reflux the mixture at 78-80°C for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).[2]

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4 v/v).

-

Visualization: UV lamp (254 nm). The Schiff base typically appears as a distinct spot with a different Rf value than the starting aldehyde.

-

Step 5: Isolation Once the reaction is complete (disappearance of aldehyde spot), allow the mixture to cool to room temperature. Then, pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

-

Why: The sudden polarity change and temperature drop force the hydrophobic Schiff base to precipitate rapidly.

Step 6: Purification Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol (1 x 5 mL) to remove unreacted amine.

-

Recrystallization:[2][3][4] Recrystallize the crude product from hot ethanol to yield the pure Schiff base as colored crystals (often yellow/orange).

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

Figure 2: Operational workflow for the synthesis of pyrazole-based Schiff bases.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Infrared Spectroscopy (FT-IR)

The formation of the imine bond is confirmed by the appearance of a strong absorption band and the disappearance of the carbonyl peak.

| Functional Group | Expected Frequency (cm⁻¹) | Interpretation |

| C=N (Imine) | 1600 – 1625 | Diagnostic Peak: Confirms Schiff base formation.[4] |

| C=O (Aldehyde) | 1660 – 1700 | Must be absent in pure product. |

| C=C (Aromatic) | 1450 – 1600 | Pyrazole and phenyl ring skeletal vibrations. |

| C-H (Aromatic) | 3000 – 3100 | Stretching vibrations of the p-tolyl/pyrazole rings. |

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃.

-

Azomethine Proton (-CH=N-): Look for a sharp singlet in the range of δ 8.4 – 9.0 ppm . This is the definitive proof of condensation.

-

Pyrazole Ring Protons: Typically appear between δ 6.5 – 8.0 ppm.

-

p-Tolyl Methyl Group: A characteristic singlet around δ 2.3 – 2.4 ppm (integrating to 3H).[4]

Senior Scientist Notes & Troubleshooting

-

Regiochemistry Note: The nomenclature "2-(p-tolyl)" often refers to the N-substituted isomer (N1 in standard IUPAC). Ensure your starting material is structurally verified, as Vilsmeier-Haack conditions on hydrazones typically yield the 4-carbaldehyde . If you specifically require the 3-carbaldehyde , ensure it was synthesized via oxidation of a 3-methyl precursor or specific cyclization methods [4].

-

Moisture Sensitivity: While the final product is stable, the reaction intermediate (carbinolamine) is sensitive to water. Ensure glassware is dry and ethanol is "absolute" grade.

-

Yield Optimization: If yields are low (<60%), add a molecular sieve (3Å or 4Å) to the reaction flask to scavenge the water byproduct, shifting the equilibrium toward the product.

References

-

Biological Activity of Pyrazole Schiff Bases

-

Pharmacological Potential

- Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflamm

- Source: MDPI (Molecules).

-

Link:[Link]

-

Synthetic Methodology (Acid Catalysis)

-

Aldehyde Precursor Synthesis

Sources

- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Vilsmeier-Haack reaction protocol for 2-(P-Tolyl)pyrazole-3-carbaldehyde

Application Note: Vilsmeier-Haack Formylation Protocol for 1-( -Tolyl)pyrazole-4-carbaldehyde

Executive Summary

This protocol outlines the synthesis of 1-(

Reaction Mechanism & Chemical Logic

The reaction proceeds through an Electrophilic Aromatic Substitution (EAS). The pyrazole ring, activated by the

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow from Vilsmeier reagent generation to the final hydrolytic release of the aldehyde.

Pre-Reaction Safety & Preparation

Critical Safety Hazards

-

Phosphoryl Chloride (

): Highly corrosive and water-reactive. Releases HCl gas upon contact with moisture. Handle only in a fume hood. -

DMF: Hepatotoxic and readily absorbed through skin.

-

Exotherm: The mixing of DMF and

is exothermic. Strict temperature control (0°C) is required during addition to prevent thermal runaway or reagent decomposition ("Black Tar" formation).

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Molar Mass ( g/mol ) | Notes |

| 1-( | Substrate | 1.0 | 158.20 | Pre-dried; moisture inhibits reaction. |

| Electrophile Source | 1.2 - 3.0 | 153.33 | Freshly distilled preferred. | |

| DMF | Solvent/Reagent | 5.0 - 10.0 | 73.09 | Anhydrous; serves as solvent. |

| Sodium Acetate (aq) | Quench Buffer | Excess | - | Used to buffer hydrolysis pH ~5-6. |

Detailed Experimental Protocol

Phase 1: Generation of Vilsmeier Reagent[1]

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

-

Solvent Charge: Add anhydrous DMF (5.0 equiv) to the RBF.

-

Cooling: Submerge the RBF in an ice-salt bath to reach an internal temperature of 0–5°C.

-

Addition: Add

(1.5 equiv) dropwise via the addition funnel over 20–30 minutes.-

Control Point: Do not allow temperature to exceed 10°C. The solution will turn pale yellow/orange.

-

Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt [1].

-

Phase 2: Formylation Reaction

-

Substrate Addition: Dissolve 1-(

-tolyl)pyrazole (1.0 equiv) in a minimum volume of DMF (1-2 mL/g). Add this solution dropwise to the cold Vilsmeier reagent. -

Temperature Ramp: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heating: Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The starting material spot (

~0.6) should disappear, and a new polar spot ( -

Note: Higher temperatures (>100°C) may degrade the tolyl group or cause polymerization.

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Hydrolysis: Adjust the pH to 7–8 using saturated Sodium Acetate (NaOAc) solution or 2N NaOH.

-

Extraction (if oil forms): If a solid does not precipitate, extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over

. -

Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1). If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Experimental Workflow (DOT Visualization)

Caption: Step-by-step operational workflow for the synthesis and isolation of the target aldehyde.[3][4]

Characterization & Validation

To validate the synthesis of 1-(

| Technique | Expected Signal | Interpretation |

| Aldehyde (-CHO) proton (Diagnostic). | ||

| Pyrazole C5-H (Deshielded by aldehyde). | ||

| Pyrazole C3-H. | ||

| Methyl group on the | ||

| IR | 1670 - 1690 | Strong C=O stretching vibration. |

| Mass Spec | [M+H]+ ~ 187.08 | Consistent with |

Troubleshooting & Optimization

-

Low Yield / Black Tar:

-

Cause: Reaction temperature too high during

addition or heating phase. -

Solution: Strictly maintain 0°C during addition. Do not exceed 90°C during the reaction.

-

-

Incomplete Hydrolysis:

-

Cause: Quench pH too acidic or time too short.

-

Solution: Ensure pH is neutralized to 7-8 using Sodium Acetate and stir the aqueous mixture for at least 60 minutes before extraction.

-

-

Regioisomer Concerns (3-CHO vs 4-CHO):

-

Validation: Run a NOESY NMR experiment. Strong NOE correlation between the aldehyde proton and the C5/C3 protons confirms the position. The C4-aldehyde is the thermodynamic product of Vilsmeier-Haack on

-arylpyrazoles [2].

-

References

-

Vilsmeier, A., & Haack, A. (1927).[2][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[2][5] Berichte der deutschen chemischen Gesellschaft.[5]

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[2][6][7] Comprehensive Organic Synthesis.

-

Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of semicarbazones.[8][9] (Discussion on pyrazole formation). 9

-

Popov, A. V., et al. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[3] 3

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions [scirp.org]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

Troubleshooting & Optimization

Removing unreacted starting materials from 2-(P-Tolyl)pyrazole-3-carbaldehyde mixtures

Technical Support Center: Purification Strategies for N-(p-Tolyl)pyrazole-3-carbaldehyde

Topic: Removing Unreacted Starting Materials & Impurities Target Compound: 2-(p-Tolyl)pyrazole-3-carbaldehyde (chemically defined as 1-(p-tolyl)-1H-pyrazole-3(or 4)-carbaldehyde depending on regiochemistry). Primary Impurities: p-Tolylhydrazine (Starting Material), Regioisomers, Vilsmeier Salts.

Executive Summary: The Purification Hierarchy

In the synthesis of aryl-pyrazole carbaldehydes, researchers often face a "sticky" problem: aryl hydrazines (p-tolylhydrazine) are toxic, basic, and difficult to remove via standard chromatography due to streaking. Furthermore, the formation of regioisomers (1,3- vs. 1,5-substitution) complicates isolation.

This guide prioritizes Chemo-Selective Purification over physical separation. We utilize the reactivity of the aldehyde group to separate the product from non-aldehyde impurities (hydrazines, starting ketones) using the Bisulfite Adduct Method , followed by chromatographic polishing for regioisomers.

Module 1: The "Gold Standard" – Bisulfite Adduct Purification

Best for: Removing non-aldehyde impurities (Hydrazines, starting materials, non-formylated pyrazoles).

The most robust method to isolate your aldehyde from p-tolylhydrazine is to temporarily convert the aldehyde into a water-soluble (or solid precipitating) sodium bisulfite adduct. The hydrazine remains in the organic layer, while the product moves to the aqueous phase or solid state.

Protocol A: The Phase-Switch Workflow

-

Preparation: Dissolve your crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM if you want the adduct to precipitate (adducts are often soluble in chlorinated solvents).

-

Adduct Formation:

-

Add 1.5 - 2.0 equivalents of Saturated Aqueous Sodium Bisulfite (NaHSO₃) .

-

Crucial Step: Vigorously stir or shake for 30–60 minutes. Aldehyde adduct formation is reversible and equilibrium-driven; vigorous mixing is required to push the equilibrium.

-

-

Separation:

-

Scenario A (Precipitate forms): If a white solid forms, this is your pure product adduct. Filter it. Wash the filter cake with diethyl ether (removes hydrazine).

-

Scenario B (No precipitate): Separated the layers. Your product is now in the Aqueous Layer .[1] The organic layer contains the unreacted p-tolylhydrazine and other organics. Discard the organic layer (properly, as hydrazine waste).

-

-

Regeneration (Hydrolysis):

-

Take the solid adduct (suspended in water) or the aqueous layer from Step 3.

-

Add Saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH until pH > 10.

-

Observation: The solution will turn cloudy as the free aldehyde regenerates and oils out.

-

-

Recovery: Extract the aqueous mixture with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Why this works: Hydrazines are basic but do not form stable sulfonates under these conditions. They remain in the organic wash.[2]

Module 2: Troubleshooting & FAQs

Q1: The p-tolylhydrazine is persistent. My TLC still shows a draggy spot near the baseline.

Diagnosis: Aryl hydrazines are weak bases and can "stick" to silica, slowly leaching into your product fractions. Solution: Acidic Wash or Scavenging.

-

The Acid Wash: Before column chromatography, dissolve crude in EtOAc and wash with 1M HCl .

-

Mechanism:[3][4][5] Protonates the hydrazine (forming the hydrazinium salt), forcing it into the aqueous layer.

-

Caution: Pyrazoles are also weak bases.[6] If your pyrazole is electron-rich, it might also protonate. Check the aqueous layer by neutralizing a small aliquot to see if your product precipitates.

-

-

The Anhydride Scavenger: Add 1.1 equivalents (relative to estimated hydrazine) of Phthalic Anhydride to the crude mixture and stir for 1 hour.

Q2: I have two spots with very similar Rf values. Is this the hydrazine?

Diagnosis: This is likely Regioisomerism , not hydrazine. The reaction of p-tolylhydrazine with 1,3-dicarbonyls typically yields a mixture of 1-(p-tolyl)-3-substituted and 1-(p-tolyl)-5-substituted pyrazoles. Solution: Regio-selective Chromatography.

-

TLC Optimization: Do not use pure EtOAc/Hexane. Isomers often separate better with Toluene/Ethyl Acetate or DCM/Methanol gradients.

-

Identification: The 1,5-isomer is usually more sterically crowded (twisted phenyl ring) and often elutes slightly faster (higher Rf) than the 1,3-isomer in non-polar solvents, though this depends on the specific 3-substituent.

Q3: My aldehyde yield is low after Bisulfite treatment.

Diagnosis: Steric hindrance or incomplete hydrolysis. Solution:

-

Increase Time: Substituted pyrazole aldehydes can be sterically bulky. Stir with bisulfite for >2 hours.

-

Regeneration pH: Ensure the pH during regeneration reaches >10. Some adducts are stable at neutral pH.

-

Formaldehyde Exchange: Instead of base, add excess Formaldehyde (37% aq) to the adduct solution. Formaldehyde binds bisulfite more strongly than your bulky aldehyde, releasing your product.

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for purifying the crude mixture, distinguishing between the "Phase Switch" (Bisulfite) and "Scavenging" routes.

Caption: Logical workflow for the purification of pyrazole carbaldehydes. The Bisulfite path (Left) is preferred for high purity, effectively "filtering" the molecule chemically.

Module 4: Data & Reference Tables

Table 1: Solvent Systems for Chromatography & Crystallization

Use these starting points to separate regioisomers if Bisulfite purification is insufficient.

| Method | Solvent System | Purpose | Notes |

| TLC / Flash | Hexane : EtOAc (3:1) | General Purity Check | Standard starting point. |

| TLC / Flash | Toluene : EtOAc (9:1) | Isomer Separation | Toluene provides pi-pi interaction differentiation for regioisomers. |

| TLC / Flash | DCM : MeOH (98:2) | Polar Impurities | Moves the aldehyde; hydrazine stays at baseline. |

| Recrystallization | Ethanol (Hot) -> Water | Final Polish | Dissolve in min. hot EtOH, add water until turbid, cool slowly. |

| Recrystallization | Isopropanol | Bulk Purification | Good for N-aryl pyrazoles; impurities often stay in mother liquor. |

Table 2: Key Chemical Shifts (NMR) for Verification

Verify you have the aldehyde and not the hydrazone or alcohol.

| Moiety | 1H NMR Shift (approx., CDCl3) | Diagnostic Feature |

| Aldehyde (-CHO) | 9.8 – 10.1 ppm | Singlet. If absent, oxidation failed or reacted with hydrazine. |

| Pyrazole-H | 6.5 – 8.0 ppm | Aromatic region. Look for specific splitting patterns. |

| p-Tolyl (-CH3) | 2.3 – 2.4 ppm | Singlet. Integration should match the aldehyde proton (3:1). |

References

-

Purification of Aldehydes via Bisulfite Adducts

-

Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.

-

-

Separation of Pyrazole Regioisomers

- Viñas, J., et al. (2025). Preparation, separation and characterization of two pyrazolic regioisomers.

-

(Note: Generalized institutional repository link based on search context)

-

Synthesis of 1-Aryl-pyrazole-4-carbaldehydes (Vilsmeier-Haack)

-

Thangarasu, et al. (2025).[7] Recent Advances in the Synthesis of Pyrazole Derivatives. Chemical Review Letters.

-

-

Hydrazine Removal Strategies

- ResearchGate Discussion Thread: Remove excess hydrazine hydr

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. CN101827791A - Method for removing hydrazine compounds - Google Patents [patents.google.com]

- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. societachimica.it [societachimica.it]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Scale-up of 2-(p-Tolyl)pyrazole-3-carbaldehyde Production

Welcome to the technical support center for the synthesis and scale-up of 2-(p-tolyl)pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient scale-up of your synthesis.

Introduction: The Vilsmeier-Haack Approach

The synthesis of 2-(p-tolyl)pyrazole-3-carbaldehyde is most commonly achieved through the Vilsmeier-Haack formylation of 2-(p-tolyl)pyrazole. This reaction introduces a formyl group (-CHO) onto the electron-rich pyrazole ring, typically at the C4 position, which is then isomerized to the C3 position under the reaction conditions.[1][2][3] While effective at the lab scale, scaling up this process presents unique challenges related to reaction control, reagent handling, and product purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-(p-tolyl)pyrazole-3-carbaldehyde.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the quality of reagents and the reaction setup. Here’s a systematic approach to diagnosing the problem:

-

Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.[2][4]

-

Causality: Any moisture present will rapidly decompose the reagent, rendering it inactive for formylation.

-

Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly opened or distilled POCl₃.

-

-

Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control.

-

Causality: Uncontrolled temperature can lead to the decomposition of the Vilsmeier reagent and potential side reactions.[5]

-

Solution: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF with efficient stirring. Maintain this temperature during the addition of the 2-(p-tolyl)pyrazole substrate.

-

-

Substrate Reactivity: While pyrazoles are generally reactive towards Vilsmeier-Haack formylation, the electronic properties of the p-tolyl substituent can influence reactivity.

-

Causality: The electron-donating nature of the p-tolyl group should activate the pyrazole ring for electrophilic substitution. However, steric hindrance could play a minor role.

-

Solution: If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) after the initial addition may be beneficial.[4] However, this should be done cautiously while monitoring for decomposition.

-

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products/Impurities

Q: My TLC/NMR analysis shows multiple spots/peaks, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products is a common challenge during scale-up. Here are the likely culprits and mitigation strategies:

-

Over-formylation: The Vilsmeier reagent is a powerful formylating agent, and under forcing conditions, di-formylation can occur.

-

Causality: Using a large excess of the Vilsmeier reagent or high reaction temperatures can lead to the introduction of a second formyl group on the pyrazole or tolyl ring.

-

Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the pyrazole substrate is a good starting point.[2] Avoid excessive heating.

-

-

Reaction at Other Positions: While formylation is expected at the C3/C4 position of the pyrazole ring, reaction at the tolyl group is possible, though less likely due to the higher electron density of the pyrazole ring.[6]

-

Causality: Highly activating conditions could lead to competitive electrophilic substitution on the tolyl ring.

-

Solution: Maintaining a moderate reaction temperature and controlled addition of reagents will favor formylation at the more reactive pyrazole ring.

-

-

Decomposition Products: The product, 2-(p-tolyl)pyrazole-3-carbaldehyde, may be unstable under harsh work-up conditions.

-

Causality: Prolonged exposure to strong acids or bases during work-up can lead to decomposition.

-

Solution: Neutralize the reaction mixture carefully by pouring it onto crushed ice and then slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral.[2] Extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Issue 3: Difficulties with Product Isolation and Purification

Q: I am struggling to isolate a pure product. What are the recommended purification methods?

A: Purifying pyrazole aldehydes can be challenging due to their polarity and potential for degradation.

-

Crystallization: This is often the most effective method for obtaining high-purity material on a larger scale.

-

Procedure: After aqueous work-up and extraction, concentrate the organic layer to obtain the crude product. Attempt recrystallization from a suitable solvent system. Common choices include ethanol/water mixtures, ethyl acetate/hexane, or isopropanol.[7]

-